2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
Description
Properties
CAS No. |
923674-81-1 |
|---|---|
Molecular Formula |
C23H19ClN4O3 |
Molecular Weight |
434.88 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-4-10-18(11-5-15)26-20(29)14-27-19-3-2-12-25-21(19)22(30)28(23(27)31)13-16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
DRBCIFXACYVYRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions
Formation of Pyrido[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 2-aminopyridine and a suitable diketone can form the pyrido[3,2-d]pyrimidine ring system.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrido[3,2-d]pyrimidine intermediate.
Attachment of p-Tolylacetamide Group: This step typically involves an amide coupling reaction, where the pyrido[3,2-d]pyrimidine intermediate reacts with p-tolylacetic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the amide group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrido[3,2-d]pyrimidine core.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, compounds with pyrido[3,2-d]pyrimidine cores have shown potential as inhibitors of various enzymes and receptors. This particular compound could be investigated for its activity against specific biological targets, such as kinases or G-protein coupled receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The molecular targets could include kinases, where the compound might compete with ATP binding, or other enzymes where it could act as a competitive inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
2.1.1 Aryl Acetamide Variations
- Target Compound : N-(p-tolyl)acetamide tail with a methyl group at the para position.
- Analog from : Features an N-(2,5-dimethoxyphenyl)acetamide group.
- Analog from : Contains an N-phenylacetamide with a methylated pyrido-thieno-pyrimidine core. The thieno ring substitution introduces sulfur-based electronic effects distinct from the pyrido-pyrimidine system .
2.1.2 Core Heterocycle Modifications
- Pyrido[3,2-d]pyrimidine (Target) : Offers planar geometry suitable for intercalation or enzyme active-site binding.
- Thieno[2,3-d]pyrimidine (): The sulfur atom in the thieno ring may enhance π-stacking interactions but reduce solubility compared to nitrogen-rich systems .
- Pyrazolo[3,4-d]pyrimidine () : A tricyclic system with a pyrazole ring, which could confer distinct selectivity profiles in kinase inhibition .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility : The acetamide tail in the target compound can be readily modified, as shown in and , where chloroacetamide intermediates enable diverse N-aryl substitutions .
- Electronic Effects : The 4-chlorobenzyl group consistently appears in analogs (e.g., ), suggesting its critical role in stabilizing target interactions via hydrophobic and halogen bonding .
- Metabolic Stability : p-Tolyl groups (as in the target) may improve metabolic stability compared to methoxy-substituted aryl groups (), which are prone to demethylation .
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[3,2-d]pyrimidine derivatives, known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C23H19ClN4O3
- Molecular Weight : 435.9 g/mol
- Key Functional Groups :
- Pyrido[3,2-d]pyrimidine core
- 4-chlorobenzyl group
- p-tolyl acetamide moiety
The unique structure of this compound allows it to interact with various biological targets, which is crucial for its pharmacological potential.
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For example:
- In Vitro Studies : Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and fungal pathogens like Candida albicans.
- Mechanism of Action : The antimicrobial activity is likely due to the inhibition of specific enzymes or disruption of cell membrane integrity.
Anticancer Potential
Research has also explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Apoptosis Induction : Mechanistic studies revealed that the compound may induce apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- α-Glucosidase Inhibition : Some derivatives have shown promising results as α-glucosidase inhibitors, which can be beneficial in managing diabetes.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies are essential for understanding how structural modifications affect biological activity. For instance:
| Substituent | Activity Level |
|---|---|
| 4-Chlorobenzyl | High |
| p-Tolyl Acetamide | Moderate |
These findings suggest that specific functional groups significantly influence the biological efficacy of the compound.
Case Studies and Research Findings
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial activity of related pyrido[3,2-d]pyrimidines against Escherichia coli and Pseudomonas aeruginosa, reporting IC50 values in the micromolar range.
- The presence of halogen substituents was correlated with increased activity due to enhanced lipophilicity and better membrane penetration.
-
Cytotoxicity Assays :
- In a recent investigation, derivatives were tested against various human cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups.
- Flow cytometry analyses confirmed that treated cells displayed increased levels of annexin V positive cells, indicating apoptosis.
-
Enzyme Kinetics :
- Kinetic studies on α-glucosidase inhibition showed competitive inhibition with a Ki value comparable to standard drugs used in diabetes management.
- Molecular docking simulations provided insights into binding interactions at the active site of the enzyme.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
